

# In-Depth Technical Guide: Spectroscopic Properties of C.I. Fluorescent Brightener 134

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

C.I. **Fluorescent Brightener 134**, also known by its chemical name Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, is a fluorescent whitening agent belonging to the stilbene-triazine class of compounds. These compounds are widely utilized in various industries to enhance the whiteness of materials by absorbing ultraviolet light and re-emitting it as blue light, thus counteracting any yellowish cast. This technical guide provides a detailed overview of the spectroscopic properties of C.I. **Fluorescent Brightener 134**. based on available scientific literature.

## **Chemical and Physical Properties**

A summary of the key identification and physical properties of C.I. **Fluorescent Brightener 134** is presented in the table below.



Property	Value
Chemical Name	Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
C.I. Name	Fluorescent Brightener 134
CAS Number	3426-43-5
Molecular Formula	C34H28N10Na2O8S2
Molecular Weight	814.76 g/mol
Appearance	Slight yellowish powder

## **Spectroscopic Properties**

The core of C.I. **Fluorescent Brightener 134**'s functionality lies in its photophysical behavior. Upon absorbing photons in the ultraviolet region of the electromagnetic spectrum, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state via the emission of a photon, a process known as fluorescence.

#### **Absorption and Emission Spectra**

The maximum absorption wavelength (λmax) for C.I. **Fluorescent Brightener 134** has been reported to be in the range of 348-350 nm[1]. This positions its absorption profile firmly in the UVA range.

While specific data for the emission maximum of C.I. **Fluorescent Brightener 134** is not readily available in the reviewed literature, compounds of the stilbene-triazine class are known to exhibit fluorescence emission in the blue region of the visible spectrum, typically between 400 and 650 nm. This emission is responsible for the whitening effect.

#### **Stokes Shift**

The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths. A larger Stokes shift is often desirable to minimize self-absorption and improve detection sensitivity. Without a precise emission maximum for C.I. **Fluorescent Brightener** 



**134**, the exact Stokes shift cannot be calculated. However, based on the general emission range of related compounds, a significant Stokes shift is expected.

## **Quantum Yield**

The fluorescence quantum yield  $(\Phi)$  is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a more efficient and brighter fluorophore. Specific quantum yield data for C.I. **Fluorescent Brightener 134** has not been found in the available literature.

#### **Solvent Effects**

The spectroscopic properties of fluorescent molecules can be significantly influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. The effect of different solvents on the absorption and emission characteristics of C.I. **Fluorescent Brightener 134** has not been detailed in the reviewed sources.

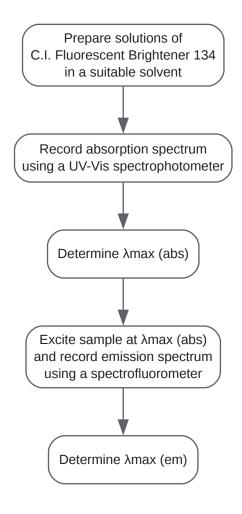
### **Experimental Protocols**

Detailed experimental protocols for the spectroscopic characterization of C.I. **Fluorescent Brightener 134** are not explicitly available. However, standard methodologies for measuring the spectroscopic properties of fluorescent compounds are well-established.

#### **Measurement of Absorption and Emission Spectra**

A general workflow for acquiring absorption and emission spectra is outlined below.





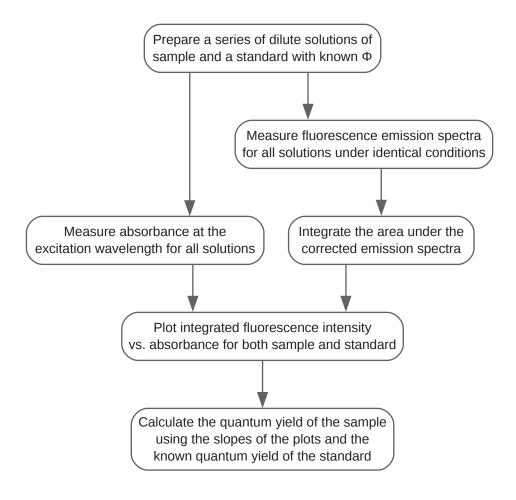
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Caption: Workflow for determining absorption and emission maxima.

#### **Determination of Fluorescence Quantum Yield**

The relative quantum yield is a commonly used method that compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.





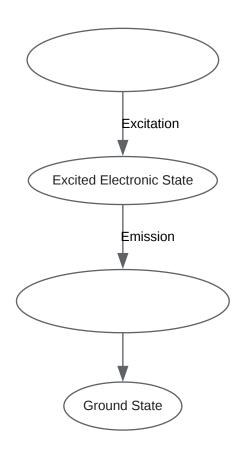
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Caption: Protocol for relative quantum yield determination.

# **Signaling Pathways and Logical Relationships**

As C.I. **Fluorescent Brightener 134** is an industrial chemical primarily used for its optical properties, there is no known involvement in biological signaling pathways relevant to drug development. Its mechanism of action is purely photophysical.





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Caption: Photophysical process of C.I. Fluorescent Brightener 134.

#### Conclusion

C.I. **Fluorescent Brightener 134** is a stilbene-triazine based compound with a maximum UV absorption at 348-350 nm. While it is expected to fluoresce in the blue region of the visible spectrum, specific quantitative data regarding its emission maximum, Stokes shift, and quantum yield are not readily available in the public domain. Further experimental investigation is required to fully characterize its spectroscopic properties. The experimental protocols outlined in this guide provide a framework for obtaining this critical data, which would be of significant value to researchers and scientists working with this and similar fluorescent compounds.

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#### References

- 1. autechindustry.com [autechindustry.com]
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